3-(2-{2-[2-(Tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethoxy)-propionic acid
Overview
Description
The compound “3-(2-{2-[2-(Tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethoxy)-propionic acid” is a complex organic molecule. It contains a tetrahydropyran group, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom . Tetrahydropyran derivatives are commonly used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound are not available, tetrahydropyran derivatives are typically synthesized from the reaction of alcohols and 3,4-dihydropyran .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and reagents used. Tetrahydropyran derivatives are known to be resilient to a variety of reactions .Scientific Research Applications
RNA Synthesis Applications : This compound is related to a group of compounds used in RNA synthesis. For instance, a study by Hirao et al. (1998) explored the use of a similar compound as a 5′-O-protecting group for solid-phase RNA synthesis, combined with the tetrahydropyran group as a 2′-hydroxyl protecting group. The group can be introduced to the 5′-hydroxy group of nucleosides and removed by specific reagents (Hirao, Koizumi, Ishido, & Andrus, 1998).
Chemical Synthesis and Reactions : In the realm of chemical synthesis, compounds similar to 3-(2-{2-[2-(Tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethoxy)-propionic acid have been used in various chemical reactions. For example, Tanaka et al. (1996) worked on synthesizing ethyl 6-aryl-3-ethoxy-6-oxo-2, 4-hexadienoates through reactions involving similar compounds (Tanaka, Kawano, Islam, Hiroyasu, Hatanaka, & Ueda Ikuo, 1996).
Hydride Reduction in Fine Chemicals : Donners et al. (2002) investigated the synthesis of a related compound, (2S)-2-(tetrahydropyran-2-yloxy)propane-1-ol, for fine chemical scale-up, indicating the compound's relevance in fine chemical production (Donners, Hersmis, Custers, Meuldijk, Vekemans, & Hulshof, 2002).
Use in Polymer and Material Science : The compound is similar to those used in the synthesis of polymers and materials. For instance, Han et al. (1990) synthesized derivatives of poly[3,4-dihydro-2H-pyran)-alt-(maleic acid)] for potential use as antitumor agents, highlighting the compound's potential in medical applications (Han, Choi, Kim, Cho, Lee, & Shim, 1990).
Application in Sensor Technology : Shamsipur et al. (2001) utilized a related compound in the creation of a beryllium-selective membrane sensor, demonstrating its application in analytical chemistry and sensor technology (Shamsipur, Ganjali, Rouhollahi, & Moghimi, 2001).
Future Directions
properties
IUPAC Name |
3-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O7/c15-13(16)4-6-17-7-8-18-9-10-19-11-12-21-14-3-1-2-5-20-14/h14H,1-12H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCOJIHCUVIHNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-ethoxy)-ethoxy)-propionic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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